6-({4-[Acetyl(methyl)amino]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Overview
Description
6-({4-[Acetyl(methyl)amino]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that combines aromatic and aliphatic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({4-[Acetyl(methyl)amino]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the core cyclohexene structure This can be achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the acetyl(methyl)amino and phenylamino groups
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow reactors to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
6-({4-[Acetyl(methyl)amino]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens or other functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may interact with biological molecules, making it a candidate for drug development.
Medicine: Its potential biological activity could lead to the development of new therapeutic agents.
Industry: The compound could be used in the production of polymers or other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-({4-[Acetyl(methyl)amino]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets in biological systems. This could include binding to enzymes or receptors, leading to changes in cellular pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexene derivatives and aromatic amines. These compounds share structural features but may differ in their specific functional groups and biological activities.
Uniqueness
What sets 6-({4-[Acetyl(methyl)amino]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid apart is its combination of aromatic and aliphatic elements, along with the specific functional groups that confer unique chemical and biological properties
Properties
IUPAC Name |
6-[[4-[acetyl(methyl)amino]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11(20)19(2)13-9-7-12(8-10-13)18-16(21)14-5-3-4-6-15(14)17(22)23/h3-4,7-10,14-15H,5-6H2,1-2H3,(H,18,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQLJWWQIZIBSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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